molecular formula C9H8O4 B1589474 1,3-Benzodioxol-4-ylacetic acid CAS No. 100077-49-4

1,3-Benzodioxol-4-ylacetic acid

Cat. No. B1589474
M. Wt: 180.16 g/mol
InChI Key: NXLXDCHSJLNMGU-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of 1,3-Benzodioxol-4-ylacetic acid derivatives involves the use of various compounds. For instance, a study reported the synthesis of benzodioxole derivatives as COX inhibitors and cytotoxic agents . The synthesized compounds were identified using FTIR, HRMS, 1 H-NMR, and 13 C-NMR techniques .


Molecular Structure Analysis

The molecular structure of 1,3-Benzodioxol-4-ylacetic acid allows for intricate reactions, making it an invaluable tool for exploring new scientific territories. The structure of this compound plays a pivotal role in its biological activities .


Chemical Reactions Analysis

The chemical reactions of 1,3-Benzodioxol-4-ylacetic acid involve various pathways. For instance, a study reported that all reaction pathways involved the formation of pre-reactive complexes which in turn alter reaction energy barriers .

Scientific Research Applications

Synthesis and Structural Analysis

  • Synthesis Techniques and Structural Properties : The compound 1,3-Benzodioxol-4-ylacetic acid and its derivatives have been studied for their synthesis techniques and structural properties. For instance, Li Zhang et al. (2007) synthesized a related compound, Ethyl 3-(1,3-benzodioxol-5-yl)acrylate, and analyzed its structural properties (Zhang, Wang, & Yu, 2007). Similarly, Ragamathunnisa M et al. (2015) conducted spectroscopic and quantum mechanical investigations of 1-(1,3-Benzodioxol-5-yl)thiourea, a compound closely related to 1,3-Benzodioxol-4-ylacetic acid (Ragamathunnisa M, Revathi M, & Jasmine Vasantha Rani E, 2015).

Corrosion Inhibition

  • Use in Corrosion Inhibition : M. E. Belghiti et al. (2018) explored the application of Piperine derivatives, which include 1,3-Benzodioxol-4-ylacetic acid structures, as green corrosion inhibitors on iron surfaces. This research highlighted the compound's potential in protecting metals from corrosion (Belghiti et al., 2018).

Antibacterial Applications

  • Antibacterial Activity : Aziz‐ur‐Rehman et al. (2015) investigated the antibacterial activity of N-Substituted Sulfonamide Derivatives of 1,3-Benzodioxol-5-amine, demonstrating the antibacterial applications of 1,3-Benzodioxol derivatives (Aziz‐ur‐Rehman, Siddiqa, Abbasi, Siddiqui, Khalid, Rasool, Ahmed, & Malik, 2015).

Applications in Photoinitiation

  • Photoinitiator in Polymerization : The derivative of 1,3-Benzodioxole, specifically in naphthodioxinone-1,3-benzodioxole, was studied by Volkan Kumbaraci et al. (2012) for its application as a photoinitiator in free radical polymerization (Kumbaraci, Aydoğan, Talinli, & Yagcı, 2012).

Antitumor Activities

  • Potential in Antitumor Treatments : N. Micale et al. (2002) synthesized a series of 1,3-benzodioxoles and evaluated their antitumor activity, indicating the potential of these compounds, including derivatives of 1,3-Benzodioxol-4-ylacetic acid, in cancer treatment (Micale, Zappalà, & Grasso, 2002).

Safety And Hazards

The safety data sheet for a related compound, 2-(1,3-benzodioxol-4-yl)acetic acid, includes information on hazard identification, composition/information on ingredients, first-aid measures, fire-fighting measures, accidental release measures, handling and storage, exposure controls/personal protection, and physical and chemical properties .

Future Directions

The future directions for 1,3-Benzodioxol-4-ylacetic acid research could involve further exploration of its diverse applications, ranging from drug synthesis to organic chemistry investigations. Additionally, more research could be conducted on its synthesis, molecular structure, chemical reactions, mechanism of action, physical and chemical properties, safety and hazards .

properties

IUPAC Name

2-(1,3-benzodioxol-4-yl)acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8O4/c10-8(11)4-6-2-1-3-7-9(6)13-5-12-7/h1-3H,4-5H2,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NXLXDCHSJLNMGU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1OC2=CC=CC(=C2O1)CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80434844
Record name 1,3-benzodioxol-4-ylacetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80434844
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

180.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1,3-Benzodioxol-4-ylacetic acid

CAS RN

100077-49-4
Record name 1,3-benzodioxol-4-ylacetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80434844
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
2
Citations
T SEKIYA, S INOUE, T SHIRASAKA… - Chemical and …, 1994 - jstage.jst.go.jp
Novel and potent ACAT (acyl-CoAzcholesterol O-acyltransferase) inhibitors,(R)-N-2-(1, 3—benzodioxol-4-yl) heptyl-N’-2, 6-diisopropylphenylnrea (2a, EAR-309), and its enantiomer 2b (…
Number of citations: 15 www.jstage.jst.go.jp
関谷哲雄, 井上伸哉, 白坂正, 宮嶋千玲… - Chemical and …, 1994 - jlc.jst.go.jp
Novel and potent ACAT (acyl-CoA : cholesterol O-acyltransferase) inhibitors, (R)-N-2-(1, 3-benzodioxol-4-yl)heptyl-N'-2, 6-diisopropylphenylurea (2a, EAB-309), and its enantiomer 2b (…
Number of citations: 3 jlc.jst.go.jp

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